LY2066948 - 648904-56-7

LY2066948

Catalog Number: EVT-274998
CAS Number: 648904-56-7
Molecular Formula: C30H31NO5S
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2066948 is a selective estrogen receptor modulator.
Classification

LY2066948 is classified as a SERM, specifically designed to selectively modulate estrogen receptors, primarily estrogen receptor alpha and beta. This classification allows it to exert tissue-specific effects, making it a promising candidate for therapeutic applications in gynecology and oncology.

Synthesis Analysis

The synthesis of LY2066948 follows a modified approach based on the method reported by Hummel et al. The key steps in the synthesis include:

  1. Starting Materials: The synthesis begins with 1-naphthoic acid and other intermediates.
  2. Coupling Reaction: The coupling of intermediates is facilitated by the addition of cesium carbonate, which increases the yield from 30% to 50% compared to previous methods.
  3. Characterization: The final product is characterized using techniques such as proton nuclear magnetic resonance spectroscopy (NMR), confirming the structure and purity of LY2066948 .

The synthesis can be summarized in the following reaction scheme:

  • Intermediate Formation: Various intermediates are formed through reactions involving naphthalene derivatives.
  • Final Product: The final product is obtained through selective reactions that ensure high specificity towards the desired structure.
Molecular Structure Analysis

LY2066948 has a complex molecular structure characterized by:

  • Core Structure: It contains a naphthol moiety that is essential for its activity as a SERM.
  • Functional Groups: The presence of various functional groups allows for high affinity binding to estrogen receptors.
  • Molecular Formula: The compound's molecular formula is C20H24N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The molecular structure can be visualized as follows:

LY2066948C20H24N2O3\text{LY2066948}\rightarrow \text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure supports its role in selectively interacting with estrogen receptors, influencing its pharmacological properties .

Chemical Reactions Analysis

LY2066948 undergoes several chemical reactions that are relevant to its biological activity:

  1. Binding Reactions: The primary reaction involves binding to estrogen receptors, where it exhibits antagonistic activity in uterine tissues.
  2. Metabolism: It is metabolized in vivo to form various metabolites that may also exhibit biological activity.
  3. Conjugation Reactions: Studies have shown that LY2066948 can form glutathione conjugates during metabolic processes, which can be analyzed using liquid chromatography-mass spectrometry (LC-MS) .

These reactions are critical for understanding both the efficacy and safety profile of LY2066948 in therapeutic applications.

Mechanism of Action

The mechanism of action of LY2066948 involves:

  • Selective Binding: It binds with high affinity to both estrogen receptor subtypes (ERα and ERβ), exhibiting different effects depending on the tissue type.
  • Antagonistic Activity: In uterine tissues, it acts as an antagonist, inhibiting estradiol-induced responses such as cell proliferation.
  • Agonistic Activity: In bone tissues, it functions as an agonist, promoting bone density and counteracting bone loss associated with hormonal changes.

This dual action allows LY2066948 to provide therapeutic benefits while minimizing adverse effects associated with traditional estrogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of LY2066948 include:

  • Molecular Weight: Approximately 336.42 g/mol.
  • Solubility: It is soluble in organic solvents like methanol but has limited solubility in water.
  • Stability: The compound exhibits stability under physiological conditions but may undergo metabolic conversion.

These properties are essential for determining its formulation and delivery methods in clinical settings .

Applications

LY2066948 shows promise in several scientific applications:

  1. Treatment of Uterine Fibroids: Its ability to selectively inhibit estrogenic activity in uterine tissues makes it suitable for managing fibroids.
  2. Bone Health: As an agonist in bone tissue, it could be beneficial for preventing osteoporosis or other bone density-related conditions.
  3. Cancer Therapy: Its selective modulation of estrogen receptors may provide therapeutic avenues for treating hormone-dependent cancers such as breast cancer.

Research continues to explore its full potential across various medical fields, leveraging its unique pharmacological profile .

Pharmacological Profile of LY2066948 as a Selective Estrogen Receptor Modulator (SERM)

Mechanism of Action: ERα/ERβ Binding Affinity and Tissue-Specific Agonist/Antagonist Activity

LY2066948 is a novel naphthol-containing selective estrogen receptor modulator (SERM) developed by Eli Lilly with a distinctive pharmacological profile characterized by differential estrogen receptor (ER) subtype affinity and tissue-selective activity. The compound exhibits high-affinity binding to both ERα (Kd = 0.14 nM) and ERβ (Kd = 0.25 nM), positioning it as a potent dual-targeting agent [4]. This balanced affinity enables LY2066948 to modulate estrogen signaling across diverse tissues, though its functional outcomes—agonist versus antagonist activity—are dictated by tissue-specific cofactor expression and receptor conformational changes [2] [8].

In preclinical models, LY2066948 demonstrates strong uterine antagonist activity. Oral administration in immature rats blocked ethynyl estradiol-induced uterine weight gain with an ED₅₀ of 0.07 mg/kg, while mature rats exhibited a 51% reduction in uterine weight after 35 days of treatment [4]. Conversely, it acts as an agonist in bone tissue, preventing ovariectomy-induced bone loss in rat models without causing bone density reduction in ovary-intact animals [4]. This tissue selectivity arises from differential recruitment of transcriptional co-regulators (e.g., SRC-1, NCoR) upon receptor binding, which alters ER-dependent gene expression [2]. Critically, LY2066948 shows minimal ovarian stimulation in rats, with serum estradiol levels remaining within normal ranges and only sporadic granulosa cell hyperplasia observed [4]. This distinguishes it from earlier SERMs like tamoxifen, which can induce ovarian cysts.

Table 1: Binding Affinity and Tissue-Specific Effects of LY2066948

ParameterValue/EffectExperimental Model
ERα Binding Affinity (Kd)0.14 nMCompetitive binding assay
ERβ Binding Affinity (Kd)0.25 nMCompetitive binding assay
Uterine Weight Reduction51% ↓ (vs. control)Mature rat (35-day study)
Bone Density PreservationComplete prevention of OVX-induced lossOvariectomized rat model
Ovarian StimulationMinimal (normal estradiol range)Serum/histopathology in rats

Antiestrogenic Potency in Endometrial Cancer Cell Models

LY2066948 exhibits superior antiestrogenic potency in endometrial cancer models compared to benchmark SERMs. In Ishikawa endometrial cancer cells, LY2066948 inhibited estradiol-mediated induction of alkaline phosphatase (ALP) activity—a marker of estrogenic response—with greater efficacy than 4-hydroxytamoxifen, the active metabolite of tamoxifen [1] [5]. Mechanistic studies reveal that LY2066948 suppresses ERα transcriptional activity by promoting receptor degradation via the ubiquitin-proteasome pathway, similar to pure antagonists like fulvestrant [7] [8]. This contrasts with tamoxifen, which stabilizes ERα in a conformation that allows partial agonist activity in the endometrium [1] [6].

At the molecular level, LY2066948 disrupts estrogen-dependent proliferative signaling. It downregulates estrogen-responsive genes (e.g., progesterone receptor, MYC) and induces G₀/G₁ cell cycle arrest in ER+ endometrial cells [5] [7]. Notably, its naphthol structure renders it susceptible to metabolic oxidation to o-quinones, which exhibit extended half-lives (t₁/₂ = 3.9 ± 0.1 h) and could contribute to sustained receptor suppression [1]. However, unlike endogenous estrogens or equilenin (a naphthol-containing equine estrogen), cytochrome P450 1B1 (CYP1B1)-mediated formation of genotoxic o-quinone adducts was undetectable in LY2066948 incubations, suggesting a favorable safety profile for endometrial applications [1].

Table 2: Antiestrogenic Effects of LY2066948 in Endometrial Cancer Models

Model SystemKey FindingComparison vs. 4-OHT
Ishikawa ALP ActivityPotent inhibition of E₂-induced ALP>10-fold higher potency
ERα Protein Expression↓↓ Degradation via ubiquitin-proteasome pathwayOpposite to 4-OHT stabilization
Cell Cycle ProgressionG₀/G₁ arrest; ↓ Cyclin D1 expressionSimilar efficacy
Proliferative Gene Expression↓ PR, ↓ MYC transcriptionSuperior suppression

Role in Targeting Uterine Fibroids and Myomas: Preclinical Rationale

Uterine fibroids (leiomyomas) are estrogen-dependent benign tumors affecting 50–70% of women by menopause, with higher prevalence and severity in Black women [3] [6]. Their growth is driven by aberrant ERα signaling and overexpression of estrogen/progesterone receptors in fibroid tissue compared to adjacent myometrium [3] [10]. LY2066948’s potent uterine antiestrogenic activity positions it as a rational pharmacotherapy for fibroids.

The preclinical rationale for LY2066948 in fibroids includes:

  • Suppression of Fibroid Cell Proliferation: By antagonizing ERα, LY2066948 inhibits DNA synthesis and downregulates extracellular matrix (ECM) production in fibroid cells, reducing tumor volume [3] [10].
  • Minimal Ovarian Impact: Unlike GnRH agonists (e.g., leuprolide), which suppress systemic estrogen and induce menopausal symptoms, LY2066948 preserves ovarian function, making it suitable for long-term use [4] [6].
  • Synergy with Progesterone Pathway Modulators: Preclinical data suggest additive effects when SERMs are combined with selective progesterone receptor modulators (SPRMs), addressing both hormonal axes critical for fibroid growth [3] [10].

Table 3: Mechanistic Advantages of LY2066948 for Uterine Fibroids

Fibroid PathobiologyLY2066948’s ActionTherapeutic Advantage
ERα OverexpressionCompetitive antagonism; ERα degradationDirect target inhibition
ECM Deposition↓ Collagen, ↓ fibronectin synthesisReduced tumor stiffness/size
Systemic Estrogen DependenceNo suppression of ovarian estradiol productionAvoids hypogonadal symptoms
MED12 Mutations (70% fibroids)Unaffected—targets downstream signalingBroad applicability

Compound Nomenclature

Table 4: Chemical Identifiers for LY2066948

Identifier TypeName
Developmental CodeLY2066948
IUPAC NameNot provided in sources
CAS Registry NumberNot provided in sources
Structure ClassNaphthol-containing SERM
Related CompoundsEquilenin, 4-hydroxytamoxifen, raloxifene

Note: Structural details were limited in the analyzed sources. The compound contains a naphthol group susceptible to oxidative metabolism [1].

LY2066948 represents a promising therapeutic approach for estrogen-driven gynecological conditions, leveraging its tissue-specific SERM profile to target uterine pathologies while sparing bone and ovarian function. Its progression to clinical evaluation is warranted based on robust preclinical efficacy.

Properties

CAS Number

648904-56-7

Product Name

LY2066948

IUPAC Name

6-(4-methylsulfonylphenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-ol

Molecular Formula

C30H31NO5S

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C30H31NO5S/c1-37(33,34)27-13-5-22(6-14-27)28-15-7-23-21-24(32)8-16-29(23)30(28)36-26-11-9-25(10-12-26)35-20-19-31-17-3-2-4-18-31/h5-16,21,32H,2-4,17-20H2,1H3

InChI Key

NJVFOFMHUJJIMB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Solubility

Soluble in DMSO

Synonyms

LY 2066948
LY-2066948
LY2066948

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.